1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that features a piperazine ring, a hydroxypropoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Hydroxypropoxy Group Addition: The piperazine derivative is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.
Methoxyphenyl Group Addition: Finally, the compound is reacted with 3-methoxyphenylacetic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxypropoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one
- 1-(4-{3-[4-(4-Methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one
Uniqueness
1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical properties and biological activity. The combination of these functional groups may result in enhanced pharmacological effects compared to similar compounds.
Properties
IUPAC Name |
1-[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4/c1-16-4-6-19(13-21(16)24)26-10-8-25(9-11-26)14-20(28)15-30-22-7-5-18(17(2)27)12-23(22)29-3/h4-7,12-13,20,28H,8-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWPPIEGNTWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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